1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one
Description
This compound features a 2-bromophenyl group attached to an ethanone core, with a thioether linkage to a 1-methylimidazole ring. Its molecular formula is C₁₁H₁₀BrN₂OS, with a molecular weight of 265.11 g/mol and a logP value of 1.721, indicating moderate lipophilicity .
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C12H11BrN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 |
InChI Key |
SRCYTGJBHDMYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol derivative of imidazole under basic conditions to form the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with an ethanone derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone (Compound 3)
- Structure : Replaces bromine with a hydroxyl group at the para position.
- Properties :
- Activity: Not explicitly reported, but hydroxyl groups may enhance solubility but reduce metabolic stability compared to bromine .
Sertaconazole (8i)
- Structure: Dichlorophenyl group with imidazole-ethanone and benzothiophene ether.
- Properties : Clinically used antifungal with a nitrate salt formulation.
- Activity : Inhibits ergosterol synthesis via CYP51 binding; halogen positioning (2,4-dichloro) enhances target affinity .
1-(5-Chlorothiophen-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one
Variations in the Thioether-Linked Heterocycle
Benzimidazole-Triazole Hybrids (Compounds 5a–5x)
- Structure : Replace imidazole with benzimidazole-triazole hybrids.
- Properties :
- 5w : Fluorophenyl and methyltriazole groups; HRMS [M+H]⁺: 523.1023 .
- 5a : Chlorophenyl and ethyltriazole groups; HRMS [M+H]⁺: 509.1238 .
- Activity : Antifungal IC₅₀ values < 1 µg/mL against Candida spp.; fluorinated analogs show enhanced potency due to electronegativity .
1-Cyclohexyl-2-(phenylthio)ethan-1-one
Sulfone and Sulfonyl Derivatives
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
- Structure : Sulfone group replaces thioether; chloromethyl substituent.
- Properties : Melting point 137.3–138.5°C ; higher polarity due to sulfone.
- Activity : Sulfone groups enhance oxidative stability but may reduce bioavailability compared to thioethers .
Biological Activity
1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of 1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one can be represented as follows:
This compound features a bromophenyl moiety linked to a thioether group involving an imidazole derivative, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that compounds with imidazole and thioether functionalities often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific activities associated with 1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one.
Antimicrobial Activity
Studies have shown that imidazole derivatives possess antimicrobial properties. For instance, thiazole and imidazole derivatives have been evaluated for their effectiveness against various pathogens. The presence of electron-withdrawing groups, such as bromine in this compound, may enhance its antimicrobial efficacy by increasing the electron density on the nitrogen atoms in the imidazole ring .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Imidazole Derivative A | E. coli | 32 µg/mL |
| Thiazole Derivative B | Staphylococcus aureus | 16 µg/mL |
| 1-(2-Bromophenyl)-... | Not yet tested | Pending |
Anticancer Activity
Imidazole derivatives have been identified as potential anticancer agents. For example, compounds that inhibit protein kinases or affect cell cycle regulation are promising candidates. The specific activity of 1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one against cancer cell lines is currently under investigation.
Case Study:
A recent study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. Preliminary results indicated that certain modifications to the imidazole structure significantly increased cytotoxicity against breast cancer cells . Further studies are required to determine the specific effects of our compound.
Anti-inflammatory Activity
The thioether functional group in this compound may contribute to anti-inflammatory properties by modulating inflammatory pathways. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines.
Research Findings:
A study focused on the anti-inflammatory effects of thiazole and imidazole derivatives reported that these compounds could significantly reduce TNF-alpha levels in vitro . Given this context, it is hypothesized that 1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one may exhibit similar effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the bromophenyl or imidazole moieties can lead to variations in potency and selectivity.
Key Findings:
Research indicates that:
- Bromine Substitution: Enhances lipophilicity and may improve membrane permeability.
- Imidazole Variants: Different substitutions on the imidazole ring can alter binding affinity to target proteins.
Table 2: Structure Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Bromine at position 2 | Increased antimicrobial activity |
| Methyl substitution on imidazole | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
